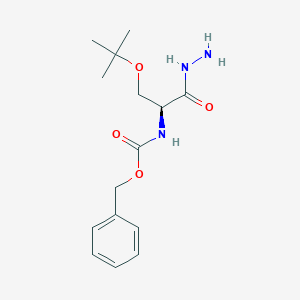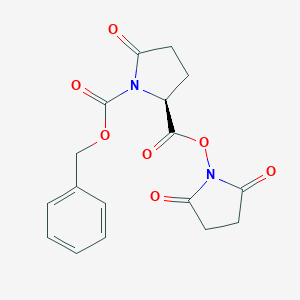
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound with the empirical formula C12H10FNO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecule consists of three almost flat units: the phenyl ring, the isoxazole ring, and the ester moiety . The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring .Physical And Chemical Properties Analysis
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a solid substance . It has a molecular weight of 235.21 . The SMILES string representation of the molecule isCCOC(=O)c1cc(on1)-c2ccc(F)cc2 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate derivatives have been explored for their antimicrobial properties. In a study by Banpurkar, Wazalwar, & Perdih (2018), a series of isoxazole compounds, including those with a 4-fluorophenyl group, demonstrated significant antibacterial activity, particularly against Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents.
Synthetic Methods and Chemical Properties
The synthesis and chemical properties of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and its derivatives have been a subject of research. Zhou and Natale (1998) investigated the lateral lithiation of a functionalized isoxazole AMPA analog, providing insights into synthetic strategies for modifying the isoxazole ring (Zhou & Natale, 1998).
Antiviral and Cytotoxic Activities
Some isoxazole-based heterocycles, including those with chlorophenyl and fluorophenyl groups, have shown promising antiviral and cytotoxic activities. Dawood, Abdel-Gawad, Mohamed, & Badria (2011) synthesized new compounds that reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, highlighting potential applications in antiviral drug development (Dawood et al., 2011).
Drug Design and Molecular Docking
The structural properties of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate derivatives have been analyzed for drug design purposes. Nagarajappa et al. (2022) synthesized novel thiazole derivatives and evaluated their potential as inhibitors using molecular docking simulations, demonstrating their relevance in the design of new drugs (Nagarajappa et al., 2022).
Biomimetic Synthesis
Research has been conducted on the biomimetic synthesis of complex natural products using isoxazole derivatives. Moorthie, McGarrigle, Stenson, & Aggarwal (2007) explored the synthesis of isoxazole-4-carboxylic esters as precursors for biomimetic synthesis, showing the utility of these compounds in synthesizing biologically important molecules (Moorthie et al., 2007).
Safety And Hazards
The compound is classified as an Eye Irritant (category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBYHCVVNAFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





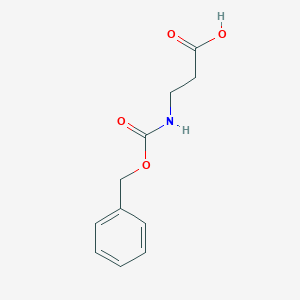
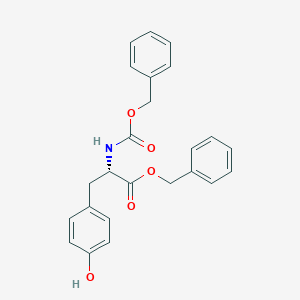
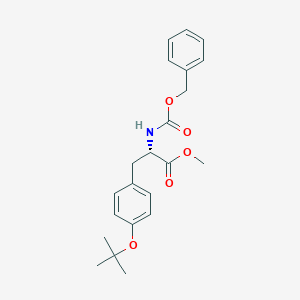
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)



